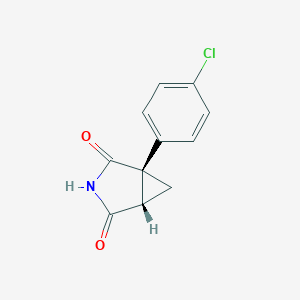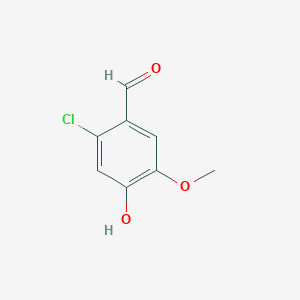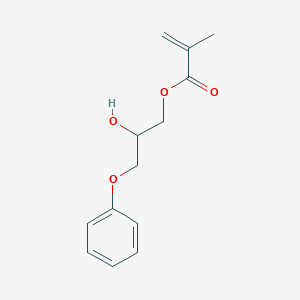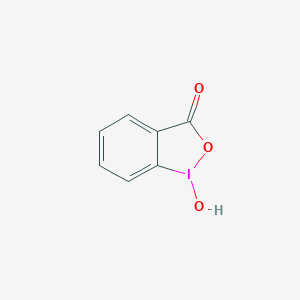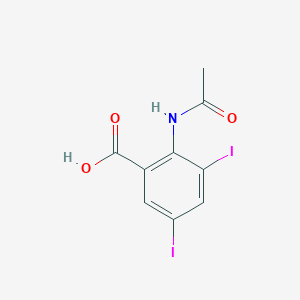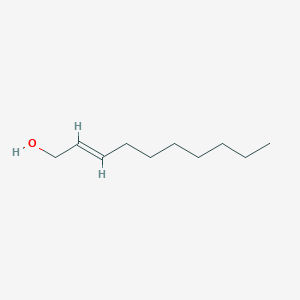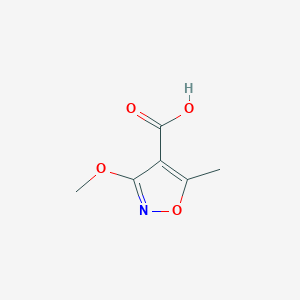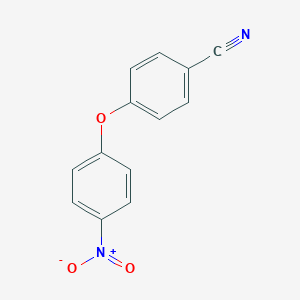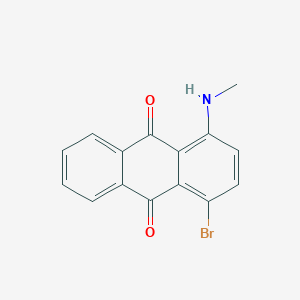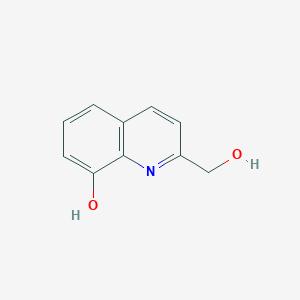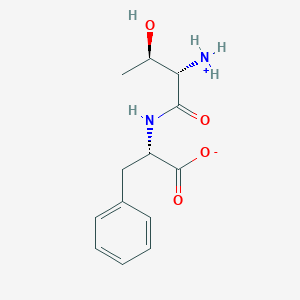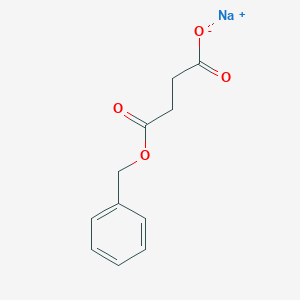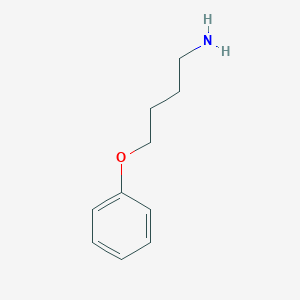![molecular formula C7H5N3S B092917 Pyrido[2,3-d]pyridazine-8(7H)-thione CAS No. 15370-74-8](/img/structure/B92917.png)
Pyrido[2,3-d]pyridazine-8(7H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyridazine-8(7H)-thione, also known as PPT, is a heterocyclic compound that has been extensively studied for its potential as a therapeutic agent in various fields of medicine. This molecule has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Pyrido[2,3-d]pyridazine-8(7H)-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. Pyrido[2,3-d]pyridazine-8(7H)-thione has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
Pyrido[2,3-d]pyridazine-8(7H)-thione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyrido[2,3-d]pyridazine-8(7H)-thione in lab experiments is its unique structure, which makes it a promising candidate for drug development. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using Pyrido[2,3-d]pyridazine-8(7H)-thione in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of Pyrido[2,3-d]pyridazine-8(7H)-thione. One potential area of research is the development of Pyrido[2,3-d]pyridazine-8(7H)-thione-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-8(7H)-thione and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Pyrido[2,3-d]pyridazine-8(7H)-thione involves the reaction of 2-aminopyridine with carbon disulfide in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrazine hydrate to yield Pyrido[2,3-d]pyridazine-8(7H)-thione. This method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d]pyridazine-8(7H)-thione has been studied extensively for its potential as a therapeutic agent in various fields of medicine. It has been found to have antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to have potential as an antioxidant and neuroprotective agent.
Eigenschaften
CAS-Nummer |
15370-74-8 |
|---|---|
Produktname |
Pyrido[2,3-d]pyridazine-8(7H)-thione |
Molekularformel |
C7H5N3S |
Molekulargewicht |
163.2 g/mol |
IUPAC-Name |
7H-pyrido[2,3-d]pyridazine-8-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11) |
InChI-Schlüssel |
LDYSRGSGGHYAJW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=CN=NC(=C2N=C1)S |
SMILES |
C1=CC2=C(C(=S)NN=C2)N=C1 |
Kanonische SMILES |
C1=CC2=CN=NC(=C2N=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



